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PAB protein

Albumin-Binding Protein Engineering Affinity Chromatography

PAB protein (Peptostreptococcal Albumin Binding), formally registered under CAS 156289-20-2, is a mosaic albumin-binding bacterial surface protein derived from the anaerobic human commensal and pathogen Finegoldia magna (formerly Peptostreptococcus magnus). Characterized by a molecular weight of approximately 47 kDa and encoded by the GenBank sequence X77864, this protein is a critical virulence factor involved in host-pathogen interactions.

Molecular Formula C12H15NO4
Molecular Weight 0
CAS No. 156289-20-2
Cat. No. B1176959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAB protein
CAS156289-20-2
SynonymsPAB protein
Molecular FormulaC12H15NO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: PAB Protein (CAS 156289-20-2) for Albumin-Binding Studies


PAB protein (Peptostreptococcal Albumin Binding), formally registered under CAS 156289-20-2, is a mosaic albumin-binding bacterial surface protein derived from the anaerobic human commensal and pathogen Finegoldia magna (formerly Peptostreptococcus magnus) [1]. Characterized by a molecular weight of approximately 47 kDa and encoded by the GenBank sequence X77864, this protein is a critical virulence factor involved in host-pathogen interactions [2][3]. **Critical Clarification for Procurement:** The name 'PAB protein' is ambiguous; this guide pertains exclusively to the bacterial albumin-binding protein (Peptostreptococcal Albumin Binding), not the human poly(A)-binding proteins (PABP/PABPC1). These are entirely distinct molecular entities with unrelated sequences and functions [4][5]. Users should verify the source organism (Finegoldia magna) and CAS number to ensure procurement of the correct compound.

Why Substituting PAB Protein (CAS 156289-20-2) with Other Albumin-Binding Proteins is Scientifically Invalid


Generic substitution of PAB protein with other albumin-binding proteins, such as Protein G or Protein L, is fundamentally flawed due to profound differences in domain architecture, binding specificity, and evolutionary origin. PAB protein is a unique mosaic protein formed by intergenic interspecies module shuffling, combining structural elements from Protein L with a high-affinity GA module for human serum albumin (HSA) [1]. Protein G, while sharing GA modules, exhibits distinct binding kinetics and broader host range specificity, whereas Protein L lacks albumin-binding capacity entirely, targeting immunoglobulins instead [2]. Consequently, PAB protein's specific interaction with HSA domain II—implicated in virulence and nutrient acquisition—cannot be recapitulated by any other commercially available albumin-binding protein [3]. Using alternatives would compromise the validity of experiments designed to study Finegoldia magna pathogenesis or HSA-GA complex structure-function relationships.

Quantitative Differentiation Evidence for PAB Protein (CAS 156289-20-2) Against Key Comparators


Differential Binding Affinity: PAB GA Module vs. Protein G GA3 Module for Human Serum Albumin

The second GA module of protein PAB (ALB8-GA) binds human serum albumin with higher affinity than the third GA module of protein G (G148-GA3), a direct comparator from another Gram-positive pathogen [1]. While specific Kd values were not reported in the cited study, the authors unequivocally state that ALB8-GA binds HSA with 'higher affinity' [2]. This quantitative difference is observed despite a 59% sequence identity between the two modules, both of which fold into three-helix bundle structures [1].

Albumin-Binding Protein Engineering Affinity Chromatography Host-Pathogen Interaction

Host Range Specificity: Narrow Human Tropism of PAB Protein vs. Broad Mammalian Reactivity of Protein G

Protein PAB's GA module (ALB8-GA) demonstrates a narrow binding specificity, reacting strongly with human serum albumin but showing significantly reduced affinity for non-primate albumins [1]. In direct contrast, the homologous GA module from Protein G (G148-GA3) exhibits a 'substantially broader albumin-binding specificity,' effectively binding albumins from various mammalian species [2][3]. This differential specificity is supported by dynamic studies showing distinct conformational exchange patterns between the two modules [1].

Host Specificity Bacterial Adaptation Comparative Genomics Zoonotic Potential

Unique Mosaic Architecture: PAB Protein as the First Documented Example of Intergeneric Module Shuffling

Protein PAB is definitively characterized as the first known contemporary example of intergenic interspecies module shuffling in prokaryotes [1]. Its gene is a mosaic, combining a framework derived from Protein L with an inserted GA module (absent in Protein L) that shares 59% sequence identity with the albumin-binding domain of Protein G [2]. This unique evolutionary origin contrasts sharply with Protein G, which contains multiple homologous albumin-binding domains, and Protein L, which lacks any albumin-binding capacity [3].

Molecular Evolution Domain Shuffling Recombinant DNA Protein Engineering

Functional Role in Virulence: PAB Protein Directly Promotes Bacterial Growth and Survival via Albumin Sequestration

Protein PAB expression is directly correlated with virulence in Finegoldia magna. Strains isolated from localized suppurative infections bind human serum albumin (HSA), whereas commensal isolates do not [1]. The presence of the GA module (absent in commensal strains) was found to substantially increase bacterial growth rate when HSA is available, demonstrating a clear link between PAB's albumin-binding function and enhanced bacterial fitness in vivo [2]. In contrast, Protein L from the same species binds immunoglobulins but does not confer this growth advantage via albumin [3].

Virulence Factors Microbial Pathogenesis Nutrient Acquisition Finegoldia magna

Structural Resolution of HSA Binding Epitope: PAB's GA Module Engages a Unique Site on Domain II of Human Albumin

The crystal structure of human serum albumin (HSA) in complex with the GA module of protein PAB has been solved to 2.7 Å resolution, revealing a novel binding epitope located specifically in domain II of the albumin molecule [1]. This interaction surface is distinct from the binding sites of other albumin-binding proteins like Protein G [2]. The complex structure identifies specific residues from the GA module's second helix and surrounding loops as critical for this interaction [1].

Structural Biology X-ray Crystallography Protein-Protein Interaction Drug Design

Purification Efficiency: Single-Step HSA-Affinity Chromatography is Unique to PAB Protein Due to High Specificity

Protein PAB can be purified directly from the culture supernatant of an HSA-binding strain of Finegoldia magna in a single step using affinity chromatography on HSA-Sepharose [1]. This efficient purification scheme is a direct consequence of its high affinity and narrow specificity for human albumin [2]. While Protein G can also be purified via albumin-affinity methods, its broader specificity often necessitates additional polishing steps to achieve comparable purity, and Protein L requires entirely different affinity matrices (e.g., IgG-based) [3].

Protein Purification Affinity Chromatography Downstream Processing HSA-Sepharose

Procurement-Driven Application Scenarios for PAB Protein (CAS 156289-20-2) Based on Verified Differentiation


Investigating Finegoldia magna Pathogenesis and Albumin-Mediated Virulence

Researchers studying the virulence mechanisms of the opportunistic pathogen Finegoldia magna should use PAB protein to specifically dissect its role in host colonization and survival. PAB protein's unique GA module is directly implicated in promoting bacterial growth by sequestering human serum albumin, a trait absent in commensal strains and not recapitulated by Protein L [1]. Using recombinant PAB protein in vitro can directly validate its function in growth assays, complementing genetic knockout studies in F. magna [2].

Developing High-Affinity Ligands and Assays for Human Serum Albumin

The high affinity and narrow specificity of PAB's GA module for human serum albumin make it an ideal candidate for developing sensitive detection assays or purification resins [1]. Its defined binding site on HSA domain II, resolved by X-ray crystallography, allows for rational engineering of PAB-derived affinity ligands with potentially femtomolar affinity [2]. This application is distinct from using Protein G, whose broader mammalian reactivity would lead to cross-reactivity in human-specific assays [3].

Studying the Molecular Evolution of Domain Shuffling and Bacterial Adaptation

Protein PAB is the first documented example of contemporary intergeneric module shuffling in prokaryotes, making it a cornerstone for evolutionary biology research [1]. Its mosaic architecture, combining a Protein L framework with an inserted GA module from a streptococcal-like source, provides a unique system for studying how bacteria acquire new virulence traits via horizontal gene transfer [2]. This evolutionary scenario cannot be modeled with either Protein G or Protein L alone, as they represent distinct evolutionary lineages without this specific shuffling event [3].

Structure-Based Drug Design Targeting Albumin-Binding Bacterial Proteins

The 2.7 Å crystal structure of the PAB GA module bound to HSA provides a detailed molecular blueprint for structure-based drug design [1]. This structural information enables in silico screening and rational design of small molecule inhibitors that could block the PAB-HSA interaction, thereby attenuating F. magna virulence [2]. Such an approach is directly relevant to developing novel anti-virulence therapeutics and is not feasible with other albumin-binding proteins that lack this level of structural characterization with HSA.

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